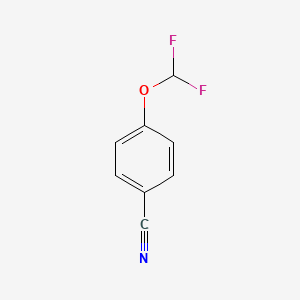

4-(Difluoromethoxy)benzonitrile

Description

The exact mass of the compound 4-(Difluoromethoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Difluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMOYCCCAFJQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920380 | |

| Record name | 4-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90446-25-6 | |

| Record name | 4-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethoxy)benzonitrile: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(Difluoromethoxy)benzonitrile. This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic and steric properties conferred by the difluoromethoxy group. This document includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its relevance in contemporary drug discovery.

Chemical Structure and Properties

4-(Difluoromethoxy)benzonitrile is an aromatic compound characterized by a nitrile group and a difluoromethoxy group attached to a benzene ring at the para position.

Chemical Structure:

Table 1: General and Physicochemical Properties of 4-(Difluoromethoxy)benzonitrile

| Property | Value | Reference |

| IUPAC Name | 4-(Difluoromethoxy)benzonitrile | N/A |

| Synonyms | 4-Cyanophenyl difluoromethyl ether, 1-Cyano-4-(difluoromethoxy)benzene | N/A |

| CAS Number | 90446-25-6 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | General chemical principles |

| SMILES | C1=CC(=CC=C1C#N)OC(F)F | [1] |

Synthesis and Experimental Protocols

Synthesis of 4-(Difluoromethoxy)benzonitrile from 4-Hydroxybenzonitrile

This method involves the difluoromethylation of a phenolic precursor.

Experimental Workflow:

Caption: Synthetic workflow for 4-(Difluoromethoxy)benzonitrile.

Methodology:

-

Reaction Setup: To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(Difluoromethoxy)benzonitrile.

Spectroscopic and Analytical Characterization

The following sections describe the expected analytical data for 4-(Difluoromethoxy)benzonitrile based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectral Data for 4-(Difluoromethoxy)benzonitrile

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.70 - 7.80 | Doublet | ~8-9 | 2H, Ar-H ortho to -CN |

| 7.20 - 7.30 | Doublet | ~8-9 | 2H, Ar-H ortho to -OCF₂H | |

| 6.60 - 7.00 | Triplet | ~73-75 | 1H, -OCH F₂ | |

| ¹³C NMR | ~160 | Singlet | - | Ar-C -OCF₂H |

| ~134 | Singlet | - | Ar-C -H ortho to -CN | |

| ~118 | Singlet | - | Ar-C -H ortho to -OCF₂H | |

| ~117 | Singlet | - | C N | |

| ~115 | Triplet | ~260 | -OC F₂H | |

| ~108 | Singlet | - | Ar-C -CN |

Experimental Protocol for NMR Analysis:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for 4-(Difluoromethoxy)benzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2230 - 2220 | Strong, Sharp | C≡N (nitrile) stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretches |

| ~1250 - 1100 | Strong | C-O-C stretch and C-F stretches |

| ~850 - 800 | Strong | para-disubstituted benzene C-H bend |

Experimental Protocol for FT-IR Analysis:

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid compound or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 169. Key fragmentation pathways would likely involve the loss of the difluoromethyl radical (•CHF₂) leading to a fragment at m/z = 118, or the loss of the entire difluoromethoxy group. Further fragmentation of the benzonitrile ring structure would also be observed.

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV.

Role in Drug Discovery and Development

The difluoromethoxy group is a valuable substituent in modern drug design due to its unique properties that can enhance the pharmacological profile of a lead compound.[3]

Key Attributes of the Difluoromethoxy Group:

-

Metabolic Stability: The strong C-F bonds in the difluoromethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups like hydroxyl (-OH) or thiol (-SH) groups. This substitution can maintain or improve binding affinity to a biological target while improving metabolic stability.

-

Modulation of Physicochemical Properties: The OCF₂H group is more lipophilic than a methoxy group, which can influence a molecule's solubility, permeability, and oral absorption.[4] It is also a weak hydrogen bond donor.[4]

Caption: Role of intermediates in the drug discovery pipeline.

Safety and Handling

4-(Difluoromethoxy)benzonitrile should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

4-(Difluoromethoxy)benzonitrile is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while requiring specialized reagents, follows established chemical principles. The unique properties imparted by the difluoromethoxy group make it an attractive building block for the development of novel molecules with enhanced properties. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

A Technical Guide to 4-(Difluoromethoxy)benzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and development.

Core Compound Data

Molecular Weight: 169.13 g/mol [1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 244.6 °C at 760 mmHg | [2] |

| Density | 1.26 g/cm³ | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Synonyms | 1-Cyano-4-(difluoromethoxy)benzene, 4-Cyanophenyl difluoromethyl ether | [1] |

Spectroscopic Data

While a specific spectrum for 4-(Difluoromethoxy)benzonitrile is not publicly available, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), a triplet for the -OCHF₂ proton with coupling to fluorine. |

| ¹³C NMR | Aromatic carbons, a nitrile carbon, and a triplet for the difluoromethoxy carbon due to C-F coupling. |

| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group. |

| IR Spectroscopy | A strong, sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. C-O and C-F stretching bands would also be present. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 169.13, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

4-(Difluoromethoxy)benzonitrile is a key intermediate, and its synthesis is of significant interest. While specific proprietary methods may vary, a common synthetic approach involves the difluoromethylation of 4-cyanophenol.

General Synthetic Protocol: Difluoromethylation of 4-Cyanophenol

This protocol is a representative method for the synthesis of aryl difluoromethyl ethers.

Materials:

-

4-Cyanophenol

-

A difluoromethylating agent (e.g., sodium chlorodifluoroacetate, diethyl (bromodifluoromethyl)phosphonate)

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add the difluoromethylating agent to the stirred solution. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(Difluoromethoxy)benzonitrile.

Applications in Drug Discovery and Agrochemicals

The difluoromethoxy (-OCHF₂) group is a valuable substituent in medicinal chemistry, often used as a bioisostere for methoxy or hydroxyl groups. It can improve a molecule's metabolic stability, lipophilicity, and binding affinity.

Pharmaceutical Applications

4-(Difluoromethoxy)benzonitrile serves as a vital building block in the synthesis of various pharmaceuticals.[1] Its applications are particularly noted in the development of drugs targeting neurological disorders.[1] The inclusion of the difluoromethoxy group can enhance the pharmacokinetic properties of a drug candidate by blocking metabolic oxidation that might otherwise occur at that position.

One notable application is in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in patients with cystic fibrosis. For instance, it is a key fragment in the synthesis of compounds like ABBV/GLPG-2222, a potent CFTR corrector.

Agrochemical Applications

In the agrochemical sector, 4-(Difluoromethoxy)benzonitrile is used as an intermediate for the synthesis of advanced herbicides and pesticides.[1] The unique electronic properties of the difluoromethoxy group can contribute to the efficacy and selectivity of the final active ingredients.

Signaling Pathways and Experimental Workflows

The strategic incorporation of the difluoromethoxy group, often introduced via intermediates like 4-(Difluoromethoxy)benzonitrile, is a key consideration in modern drug design. The following diagrams illustrate a relevant biological pathway where such moieties are found and a typical workflow for their evaluation.

Caption: Workflow for evaluating a difluoromethoxy analog in drug discovery.

Caption: Simplified signaling pathway for Roflumilast, a PDE4 inhibitor.

References

A Technical Guide to the Spectroscopic Profile of 4-(Difluoromethoxy)benzonitrile

This document provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-(Difluoromethoxy)benzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the characterization of this compound. This guide includes available spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

While comprehensive ¹H and ¹⁹F NMR data are publicly available, specific experimental ¹³C NMR and IR spectral data for 4-(Difluoromethoxy)benzonitrile were not found in a thorough search of available literature. To provide a useful reference, data for the closely related compound, 4-fluorobenzonitrile, is included for comparative purposes, alongside the expected characteristic frequencies for the functional groups present in the target molecule.

Spectroscopic Data

The following tables summarize the available quantitative NMR data for 4-(Difluoromethoxy)benzonitrile and reference data for related compounds.

Table 1: ¹H NMR Data for 4-(Difluoromethoxy)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.69 | Doublet (d) | 8.5 | 2H | Ar-H (ortho to -CN) |

| 7.22 | Doublet (d) | 8.5 | 2H | Ar-H (ortho to -OCHF₂) |

| 6.61 | Triplet (t) | 72.4 | 1H | -OCH F₂ |

Table 2: ¹⁹F NMR Data for 4-(Difluoromethoxy)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| -82.35 | Doublet (d) | 72.5 | 2F | -OCHF ₂ |

Table 3: Reference ¹³C NMR Data for 4-Fluorobenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 165.1 (d, J=254.5 Hz) | C -F |

| 132.8 (d, J=9.2 Hz) | C H (ortho to -CN) |

| 118.1 | C N |

| 116.5 (d, J=22.0 Hz) | C H (ortho to -F) |

| 109.1 (d, J=3.5 Hz) | C -CN |

Table 4: Reference and Expected Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Expected for 4-(Difluoromethoxy)benzonitrile |

| ~3100-3000 | C-H stretch (aromatic) | Yes |

| ~2240-2220 | C≡N stretch (nitrile) | Yes[1][2] |

| ~1600, ~1500 | C=C stretch (aromatic ring) | Yes |

| ~1250-1000 | C-O stretch and C-F stretch | Yes |

Experimental Protocols

The following are detailed methodologies typical for the acquisition of NMR and IR spectra for aromatic nitrile compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of 4-(Difluoromethoxy)benzonitrile is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of at least 2 seconds.

-

Typically, 16 to 64 scans are collected for a high signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹⁹F NMR Acquisition:

-

The spectrometer is tuned to the fluorine frequency (e.g., 376 MHz on a 400 MHz instrument).

-

A standard one-pulse sequence with proton decoupling is used.

-

A spectral width appropriate for fluorinated organic compounds is selected.

-

Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.

-

-

Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 4-(Difluoromethoxy)benzonitrile is combined with ~100 mg of dry potassium bromide (KBr) powder.

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.

-

The powder is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-(Difluoromethoxy)benzonitrile.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)benzonitrile, a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

4-(Difluoromethoxy)benzonitrile is a white to off-white crystalline solid at room temperature. The presence of the difluoromethoxy group significantly influences its physical and chemical properties, enhancing its utility as a building block in organic synthesis.

Data Presentation

The quantitative physical data for 4-(Difluoromethoxy)benzonitrile are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Melting Point | 40 - 44 °C | [1][2] |

| 40 - 42 °C | ||

| Solubility in Water | Likely low solubility | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and chloroform. | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of organic compounds like 4-(Difluoromethoxy)benzonitrile.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of 4-(Difluoromethoxy)benzonitrile is finely crushed, if necessary, and packed into a capillary tube to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4]

-

Cooling and Repetition: The apparatus is allowed to cool before repeating the measurement with a fresh sample to ensure accuracy.

Solubility Determination (Qualitative)

Understanding the solubility of a compound is essential for its application in synthesis, formulation, and biological assays.

Principle: The solubility of a solute in a solvent is determined by observing the formation of a homogeneous solution when the two are mixed in a specified ratio.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Spatula or balance for weighing the solid

Procedure:

-

Sample Preparation: A predetermined amount of 4-(Difluoromethoxy)benzonitrile (e.g., 25 mg) is added to a clean, dry test tube.[5]

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 0.5 mL of water, dichloromethane, or chloroform) is added to the test tube.[5]

-

Mixing: The mixture is agitated thoroughly using a vortex mixer or by stirring with a glass rod to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration. If a solid remains, it is considered insoluble or sparingly soluble.

-

pH Measurement (for aqueous solutions): If the compound is water-soluble, the pH of the resulting solution can be tested with pH paper to indicate the presence of acidic or basic functional groups.[5]

Logical Workflow Visualization

In the context of drug discovery, a compound like 4-(Difluoromethoxy)benzonitrile often serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates a generalized workflow for the synthesis and initial screening of a novel drug candidate derived from this starting material.

Caption: Generalized workflow for drug discovery starting from an intermediate.

This guide provides foundational knowledge on the physical properties of 4-(Difluoromethoxy)benzonitrile and the standard procedures for their measurement, offering valuable insights for professionals in research and development.

References

The Synthetic Versatility of Benzonitrile Derivatives: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile and its derivatives are a cornerstone of modern organic synthesis, prized for their versatility as key building blocks in a vast array of applications, from pharmaceuticals to advanced materials. The presence of the cyano group on an aromatic ring provides a unique handle for a multitude of chemical transformations, making these compounds indispensable in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of benzonitrile derivatives, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Core Synthetic Methodologies

The synthesis of benzonitrile derivatives can be achieved through several reliable methods, each with its own set of advantages. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the scale of the reaction.

Classical Approaches: Sandmeyer and Rosenmund-von Braun Reactions

The Sandmeyer reaction is a well-established and dependable method for the synthesis of aryl nitriles from the corresponding anilines.[1] This two-step process involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to introduce the nitrile functionality.[1]

The Rosenmund-von Braun reaction offers another classical route, involving the cyanation of aryl halides with copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent.[2] Modern modifications of this reaction have been developed to proceed under milder conditions.[3]

Modern Advancements: Palladium-Catalyzed Cyanation

In recent years, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of benzonitriles. These methods offer the advantage of milder reaction conditions and a broader tolerance for various functional groups.[3][4] The use of less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has also made these approaches more attractive from a safety and environmental perspective.[4][5]

Comparative Analysis of Synthetic Yields

The efficiency of benzonitrile synthesis is highly dependent on the chosen methodology and the electronic nature of the substituents on the aromatic ring. The following table provides a comparative summary of reported yields for various substituted benzonitriles synthesized via different methods.

| Starting Material (Substituent) | Product | Sandmeyer Reaction Yield (%) | Rosenmund-von Braun Yield (%) | Palladium-Catalyzed Cyanation Yield (%) |

| 4-Nitroaniline | 4-Nitrobenzonitrile | 93 | - | - |

| 2-Methylaniline | 2-Methylbenzonitrile | 85 | - | - |

| 4-Bromoaniline | 4-Bromobenzonitrile | 75 | - | - |

| 4-Iodotoluene | 4-Methylbenzonitrile | - | 91 | - |

| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | - | 88 | - |

| 4-Bromoacetophenone | 4-Acetylbenzonitrile | - | - | 95 |

| 4-Chlorobenzaldehyde | 4-Formylbenzonitrile | - | - | 89 |

Key Reactions and Transformations of Benzonitrile Derivatives

The nitrile group of benzonitrile derivatives is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate in multi-step syntheses.

Hydrolysis to Benzoic Acids

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be carried out under either acidic or basic conditions, with the rate being significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate this transformation by increasing the electrophilicity of the nitrile carbon.[6]

Reduction to Benzylamines

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. This transformation can be achieved using various reducing agents, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common and efficient method.

Spectroscopic Characterization

The structural elucidation of benzonitrile derivatives is routinely performed using a combination of spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the protons on the aromatic ring.

| Compound | C≡N Stretch (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzonitrile | ~2229 | 7.4-7.7 (m, 5H) | 112.9, 118.7, 129.3, 132.3, 132.8 |

| 4-Methoxybenzonitrile | ~2225 | 6.95 (d, 2H), 7.6 (d, 2H), 3.85 (s, 3H) | 104.3, 114.6, 119.2, 133.8, 162.5 |

| 4-Nitrobenzonitrile | ~2232 | 7.85 (d, 2H), 8.3 (d, 2H) | 116.9, 118.2, 124.3, 133.2, 150.1 |

Applications in Drug Discovery and Development

Benzonitrile derivatives are prominent scaffolds in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. Their ability to act as hydrogen bond acceptors and bioisosteres for other functional groups contributes to their frequent appearance in drug candidates.[7]

Anticancer Activity

A significant number of benzonitrile-containing compounds have been investigated as potential anticancer agents.[7] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, the disruption of key signaling pathways, and the inhibition of various kinases.[7]

Tubulin Polymerization Inhibition: Certain benzonitrile derivatives, particularly 2-phenylacrylonitriles, have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7]

PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins that cancer cells can exploit to evade the immune system.[7] Benzonitrile-containing small molecules have been developed to inhibit this interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[7]

The following table summarizes the in vitro anticancer activity of selected benzonitrile derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |

| Biphenyl-1,2,3-triazol-benzonitrile | - | PD-1/PD-L1 Inhibition | 8.52 |

| 2-Phenylacrylonitrile derivative (1g2a) | HCT116 | Tubulin Polymerization Inhibition | Nanomolar range |

| 2-Phenylacrylonitrile derivative (1g2a) | BEL-7402 | Tubulin Polymerization Inhibition | Nanomolar range |

| Thiazolidinedione-benzonitrile hybrid | MCF-7 (Breast) | - | ~5-10 |

| Thiazolidinedione-benzonitrile hybrid | A549 (Lung) | - | ~10-20 |

Antiviral and Antimicrobial Activity

The therapeutic potential of benzonitrile derivatives extends beyond oncology. Certain derivatives have demonstrated promising activity against various viruses and microbial pathogens. For instance, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells.[7] Additionally, novel benzo- and naphthonitrile derivatives have shown significant antibacterial and antifungal activities.[7]

| Compound Class | Pathogen | Mechanism | EC₅₀/MIC (µM) |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | Viral Entry Inhibition | 0.022 |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria | - | Not specified |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Fungi | - | Not specified |

Detailed Experimental Protocols

Synthesis of 4-Nitrobenzonitrile via Sandmeyer Reaction

Diazotization:

-

In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 60 mL of 6 M hydrochloric acid by gentle warming.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 15 minutes.

-

Continue stirring for an additional 15 minutes at 0-5 °C to ensure complete diazotization.

Cyanation:

-

In a separate 500 mL flask, dissolve 13.5 g (0.15 mol) of copper(I) cyanide in 100 mL of warm (50-60 °C) 2 M sodium cyanide solution.

-

Cool the copper(I) cyanide solution to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours, and then heat it to 60-70 °C for 30 minutes.

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the crude product with water and then recrystallize from ethanol to afford pure 4-nitrobenzonitrile.

Hydrolysis of 4-Chlorobenzonitrile to 4-Chlorobenzoic Acid

-

In a 100 mL round-bottom flask equipped with a reflux condenser, place 2.75 g (0.02 mol) of 4-chlorobenzonitrile and 25 mL of 10% aqueous sodium hydroxide solution.

-

Add a magnetic stir bar and heat the mixture to reflux with stirring for 2 hours. Ammonia gas will be evolved.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.

Palladium-Catalyzed Cyanation of 4-Bromoanisole

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), the appropriate phosphine ligand (e.g., Xantphos, 4 mol %), and zinc cyanide (0.6 equivalents).

-

Evacuate and backfill the tube with argon three times.

-

Add 4-bromoanisole (1 equivalent) and the solvent (e.g., DMF or DMAc).

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxybenzonitrile.

Visualizing Workflows and Pathways

General Workflow for Synthesis and Biological Evaluation of Benzonitrile Derivatives

Caption: General workflow for the synthesis and biological evaluation of novel benzonitrile derivatives.

PD-1/PD-L1 Immune Checkpoint Pathway and its Inhibition

Caption: Simplified diagram of the PD-1/PD-L1 signaling pathway and its inhibition by benzonitrile derivatives.

Mechanism of Tubulin Polymerization Inhibition

Caption: Mechanism of tubulin polymerization inhibition by certain benzonitrile derivatives, leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Utility of 4-(Difluoromethoxy)benzonitrile in the Synthesis of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties into molecular scaffolds has become a paramount approach in modern medicinal chemistry and materials science. Among the privileged fluorinated building blocks, 4-(difluoromethoxy)benzonitrile stands out as a versatile and valuable intermediate. Its unique combination of a reactive nitrile group and a difluoromethoxy substituent—which imparts desirable physicochemical properties such as enhanced metabolic stability and modulated lipophilicity—makes it an attractive starting point for the synthesis of a diverse array of novel compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-(difluoromethoxy)benzonitrile as a key building block for the development of innovative molecules in the pharmaceutical, agrochemical, and materials science sectors.

Physicochemical Properties and Synthesis

4-(Difluoromethoxy)benzonitrile is a white to off-white crystalline solid at room temperature. The difluoromethoxy group is weakly electron-withdrawing and can act as a lipophilic hydrogen bond donor, a feature that is particularly advantageous in drug design for improving target engagement and pharmacokinetic profiles.

| Property | Value |

| CAS Number | 90446-25-6 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Melting Point | 40-44 °C |

| Boiling Point | 244.6 °C at 760 mmHg |

| Density | 1.26 g/cm³ |

Synthesis of 4-(Difluoromethoxy)benzonitrile

A common and efficient method for the synthesis of 4-(difluoromethoxy)benzonitrile is the difluoromethylation of 4-cyanophenol using a suitable difluorocarbene precursor, such as sodium chlorodifluoroacetate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), cesium carbonate (1.5 eq.), and a mixture of dimethylformamide (DMF) and water (e.g., 8:1 v/v).

-

Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Addition of Reagent: Add sodium chlorodifluoroacetate (2.5-3.0 eq.) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)benzonitrile.

Chemical Transformations of 4-(Difluoromethoxy)benzonitrile

The nitrile group of 4-(difluoromethoxy)benzonitrile is a versatile functional handle that can be transformed into a variety of other functional groups, providing access to a wide range of derivatives.

[3+2] Cycloaddition to Tetrazoles

The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide source to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

-

Reaction Setup: In a sealed tube or microwave vial, combine 4-(difluoromethoxy)benzonitrile (1.0 eq.), sodium azide (1.5 eq.), and a Lewis acid catalyst such as zinc chloride or indium(III) chloride (0.5 eq.) in a suitable solvent like dimethylformamide (DMF) or water.

-

Reaction: Heat the mixture to 120-150 °C for several hours. The reaction can be significantly accelerated using microwave irradiation.

-

Work-up: After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system to yield the pure tetrazole derivative.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing a key intermediate for further functionalization.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq.) in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Addition of Nitrile: Slowly add a solution of 4-(difluoromethoxy)benzonitrile (1.0 eq.) in THF to the cooled (0 °C) suspension of the reducing agent.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with an organic solvent.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amine by distillation or column chromatography.

Hydrolysis to Carboxylic Acids

Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, a crucial functional group in many biologically active molecules.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(difluoromethoxy)benzonitrile (1.0 eq.) in an excess of a strong aqueous base, such as 20% sodium hydroxide.

-

Reaction: Heat the mixture to reflux for several hours until the nitrile is completely hydrolyzed.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure carboxylic acid.

Applications in the Synthesis of Bioactive Molecules

The 4-(difluoromethoxy)phenyl motif is a key feature in a number of clinically important drugs and agrochemicals. While direct examples starting from 4-(difluoromethoxy)benzonitrile can be found in proprietary patent literature, the utility of this building block can be illustrated through the synthesis of precursors to known classes of bioactive molecules, such as phosphodiesterase 4 (PDE4) inhibitors.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells.[1] Roflumilast, a PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group that is critical for its activity and metabolic stability.

The synthesis of analogs of PDE4 inhibitors can be envisioned starting from the derivatives of 4-(difluoromethoxy)benzonitrile, such as the corresponding benzylamine or benzoic acid, which can be further elaborated to construct the final drug scaffold.

Conclusion

4-(Difluoromethoxy)benzonitrile is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the multifaceted reactivity of its nitrile group provide access to a wide range of functionalized molecules. The incorporation of the difluoromethoxy group offers a strategic advantage in the design of novel pharmaceuticals, agrochemicals, and advanced materials by favorably modulating their physicochemical and biological properties. The experimental protocols and synthetic transformations detailed in this guide underscore the broad utility of 4-(difluoromethoxy)benzonitrile and its potential to accelerate the discovery and development of next-generation chemical entities.

References

The Difluoromethoxy Group: A Deep Dive into its Electron-Withdrawing Properties for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in modern medicinal chemistry. Its unique electronic and physicochemical properties offer a compelling advantage in the quest to fine-tune the characteristics of drug candidates. This technical guide provides a comprehensive exploration of the electron-withdrawing effects of the difluoromethoxy group, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their drug discovery endeavors.

Electronic Profile of the Difluoromethoxy Group: A Quantitative Perspective

The difluoromethoxy group is characterized as a moderate electron-withdrawing substituent, a property that stems from the strong inductive effect of the two fluorine atoms. This electron-withdrawing nature significantly influences the acidity of neighboring functional groups and the overall electron distribution within a molecule. To quantify this effect, Hammett constants (σ) are a crucial metric.

Table 1: Hammett Substituent Constants for the Difluoromethoxy Group and Common Comparators

| Substituent | σ_m_ (meta) | σ_p_ (para) |

| -OCF₂H | 0.31 | 0.14 |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Note: Values for -OCF₂H are based on a combination of experimental and computational studies. Values for other substituents are established experimental values for comparison.

The data clearly indicates that the -OCF₂H group is more electron-withdrawing than the methoxy (-OCH₃) group, but less so than the potent trifluoromethyl (-CF₃) group. This intermediate electron-withdrawing strength allows for nuanced modulation of a molecule's properties.

Another critical parameter influenced by the -OCF₂H group is the acidity of proximal protons, quantified by the pKa value. The electron-withdrawing nature of the difluoromethoxy group leads to a decrease in the pKa of substituted phenols and anilinium ions, indicating increased acidity.

Table 2: Acidity (pKa) of Difluoromethoxy-Substituted Phenols and Anilines

| Compound | pKa |

| Phenol | 9.95 |

| 4-Methoxyphenol | 10.20 |

| 4-(Difluoromethoxy)phenol | ~9.2 (Predicted) |

| 4-Nitrophenol | 7.15 |

| Aniline (anilinium ion) | 4.60 |

| 4-Methoxyaniline (anilinium ion) | 5.34 |

| 4-(Difluoromethoxy)aniline (anilinium ion) | ~4.15 (Predicted) |

| 4-Nitroaniline (anilinium ion) | 1.00 |

Note: Experimental pKa values for difluoromethoxy-substituted compounds are not widely reported; the values presented are based on computational predictions and serve as a guide.

Experimental Protocols: Synthesis and Characterization

The ability to reliably introduce the difluoromethoxy group is paramount for its application in drug discovery. Furthermore, the experimental determination of its electronic properties provides the foundational data for rational design.

Synthesis of 4-(Difluoromethoxy)aniline: A Two-Step Procedure

This protocol outlines a common method for the preparation of 4-(difluoromethoxy)aniline, a versatile building block in medicinal chemistry.[1][2]

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

-

Reaction Setup: To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), add a slight excess of a base such as sodium hydroxide to form the sodium phenoxide.

-

Difluoromethylation: Introduce monochlorodifluoromethane (Freon 22) gas into the reaction mixture under controlled pressure and temperature. The reaction is typically carried out in an autoclave.

-

Workup: After the reaction is complete, carefully vent the excess gas. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield 4-(difluoromethoxy)nitrobenzene.

Step 2: Reduction to 4-(Difluoromethoxy)aniline

-

Reaction Setup: Dissolve the 4-(difluoromethoxy)nitrobenzene from Step 1 in a suitable solvent such as ethanol or methanol.

-

Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C) or iron powder with an acid (e.g., acetic acid). Pressurize the reaction vessel with hydrogen gas or, in the case of iron, heat the mixture with the acid.

-

Workup: Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to afford 4-(difluoromethoxy)aniline.[1][2]

Spectrophotometric Determination of Hammett Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry. The substituent constant, σ, can be determined by measuring the acid dissociation constants (Ka) of a series of substituted benzoic acids and comparing them to the Ka of benzoic acid itself. A common method for determining pKa is through UV-Vis spectrophotometry.

Protocol Outline:

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted benzoic acid (e.g., 4-(difluoromethoxy)benzoic acid) in a suitable solvent (e.g., a methanol-water mixture).

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the acid.

-

-

Spectrophotometric Measurements:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock acid solution.

-

Record the UV-Vis spectrum of each sample, as well as the spectrum of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for both the acidic (HA) and basic (A⁻) forms of the compound.

-

At a chosen wavelength where the absorbance of HA and A⁻ differ significantly, measure the absorbance of each buffered solution.

-

Use the Henderson-Hasselbalch equation in conjunction with the Beer-Lambert law to calculate the pKa. The relationship can be expressed as: pKa = pH - log([A⁻]/[HA]) = pH - log((A - A_HA)/(A_A⁻ - A)), where A is the measured absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.

-

-

Calculation of Hammett Constant:

-

Once the pKa of the substituted benzoic acid is determined, the Hammett constant (σ) is calculated using the equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for conceptualizing complex biological processes and experimental strategies. The following diagrams, generated using the DOT language, illustrate the mechanism of a drug containing a difluoromethoxy group and a general workflow for its evaluation in drug design.

Inductive and Resonance Effects of the -OCF₂H Group

The electron-withdrawing nature of the difluoromethoxy group is a combination of a strong inductive effect (-I) and a weaker π-donating resonance effect (+R).

Bioisosteric Replacement Workflow in Drug Design

The difluoromethoxy group is often employed as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, to improve a drug candidate's properties. The following workflow outlines a typical evaluation process.

Conclusion

The difluoromethoxy group presents a compelling and versatile tool for medicinal chemists. Its moderate electron-withdrawing properties, situated between the well-known methoxy and trifluoromethyl groups, allow for a nuanced approach to optimizing the electronic landscape of a drug candidate. By understanding the quantitative impact of the -OCF₂H group on parameters such as Hammett constants and pKa, and by employing robust synthetic and analytical methodologies, researchers can strategically leverage its unique characteristics to enhance metabolic stability, modulate acidity, and ultimately design more effective and safer therapeutics. The continued exploration and application of the difluoromethoxy group will undoubtedly contribute to the advancement of drug discovery and development.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-(Difluoromethoxy)benzonitrile

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of 4-(difluoromethoxy)benzonitrile. This versatile building block offers unique physicochemical properties that can be leveraged to design novel therapeutics, particularly in the realm of cystic fibrosis and beyond.

Introduction to 4-(Difluoromethoxy)benzonitrile

4-(Difluoromethoxy)benzonitrile is an aromatic compound featuring a nitrile group and a difluoromethoxy group attached to a benzene ring.[1][2] The presence of the difluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.[1][3]

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)benzonitrile

| Property | Value | Reference(s) |

| CAS Number | 90446-25-6 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 244.6 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

The Strategic Advantage of the Difluoromethoxy Group in Drug Design

The difluoromethoxy (-OCHF₂) group serves as a valuable bioisostere for the more common methoxy (-OCH₃) group.[1][4][5] Its unique properties can be strategically employed to overcome common challenges in drug development.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.[1][3]

-

Modulated Lipophilicity: The -OCHF₂ group is more lipophilic than a methoxy group but less so than a trifluoromethoxy (-OCF₃) group. This allows for fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

-

Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a hydrogen bond donor. This allows it to mimic the hydrogen bonding interactions of hydroxyl (-OH) or amine (-NH₂) groups, potentially preserving or enhancing binding affinity to biological targets.[1][6]

Core Research Area: Development of CFTR Correctors for Cystic Fibrosis

A highly promising research avenue for 4-(difluoromethoxy)benzonitrile lies in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common.[7][8] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing it from reaching the cell surface to function as a chloride ion channel.[7][9][10]

CFTR correctors are small molecules that bind to the misfolded CFTR protein and help it to fold correctly, thereby facilitating its trafficking to the cell membrane and restoring its function.[7][8][11]

The Case of Galicaftor (ABBV/GLPG-2222)

The clinical candidate Galicaftor (ABBV/GLPG-2222) is a potent CFTR corrector that incorporates a 7-(difluoromethoxy)chromane moiety.[12][13] Structure-activity relationship (SAR) studies during its development revealed that the substitution of a methoxy group with a difluoromethoxy group at the 7-position of the chromane ring resulted in improved potency and clearance.[12]

Table 2: Structure-Activity Relationship of Chromane Analogs as CFTR Correctors

| Compound | R | Potency | Clearance | Reference(s) |

| 15 | -OCH₃ | - | - | [12] |

| 20 | -OCHF₂ | Improved | Improved | [12] |

| Galicaftor (ABBV-2222) | (structure with 7-OCHF₂) | EC₅₀ <10 nM | Low | [2][14] |

This highlights the potential of incorporating the 4-(difluoromethoxy)benzonitrile scaffold into novel CFTR corrector designs.

Proposed Research Workflow

A potential research workflow for developing novel CFTR correctors based on 4-(difluoromethoxy)benzonitrile is outlined below.

Caption: Proposed workflow for the discovery of novel CFTR correctors.

CFTR Corrector Signaling Pathway

The mechanism of action of CFTR correctors involves rescuing the misfolded F508del-CFTR protein from degradation and promoting its trafficking to the cell membrane.

Caption: Mechanism of action of a CFTR corrector.

Exploratory Research Areas

The favorable properties of the difluoromethoxy group suggest that 4-(difluoromethoxy)benzonitrile could also be a valuable starting point for developing inhibitors of other therapeutic targets. Benzonitrile-containing compounds have demonstrated activity in various areas, including:

-

Aromatase and Sulfatase Inhibitors: For the treatment of hormone-dependent cancers.

-

Microtubule-Destabilizing Agents: As potential anticancer agents.

Introducing the difluoromethoxy group into these scaffolds could lead to improved pharmacokinetic profiles and enhanced efficacy.

Experimental Protocols

General Synthesis of a 7-(Difluoromethoxy)chromane Intermediate

The following is a representative, generalized protocol for the synthesis of a key intermediate, based on literature procedures.[12]

-

Starting Material: 4-Hydroxybenzonitrile.

-

Difluoromethylation: React 4-hydroxybenzonitrile with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) in a suitable solvent (e.g., DMF) at elevated temperature to yield 4-(difluoromethoxy)benzonitrile.

-

Chromane Ring Formation: A multi-step sequence involving reaction with a suitable three-carbon synthon, followed by cyclization, can be employed to construct the chromane ring system. For example, a reaction with epichlorohydrin followed by intramolecular cyclization.

-

Functional Group Interconversion: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

Cell-Based Assay for CFTR Corrector Activity

A common method to assess the activity of CFTR correctors is the Ussing chamber assay, which measures ion transport across a polarized epithelial cell monolayer.

-

Cell Culture: Grow human bronchial epithelial cells homozygous for the F508del-CFTR mutation on permeable supports.

-

Compound Treatment: Treat the cells with the test compound (e.g., a novel 4-(difluoromethoxy)benzonitrile derivative) for 24-48 hours to allow for CFTR correction.

-

Ussing Chamber Measurement: Mount the permeable supports in an Ussing chamber. Measure the short-circuit current (Isc) in response to the addition of a CFTR activator (e.g., forskolin) and a potentiator (e.g., ivacaftor). An increase in the forskolin-stimulated Isc indicates restored CFTR function.

-

Data Analysis: Calculate the EC₅₀ value for each compound to determine its potency.

Conclusion

4-(Difluoromethoxy)benzonitrile represents a valuable and under-explored starting material for the development of novel therapeutics. Its unique combination of properties, particularly the metabolic stability and hydrogen bonding capability conferred by the difluoromethoxy group, makes it an ideal candidate for addressing challenges in drug design. The demonstrated success of the 7-(difluoromethoxy)chromane moiety in the potent CFTR corrector Galicaftor provides a strong rationale for focusing research efforts on developing novel CFTR modulators based on the 4-(difluoromethoxy)benzonitrile scaffold. Further exploration of this versatile building block in other therapeutic areas is also warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 9. Small molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Fluorinated Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of fluorinated benzonitriles, a class of compounds that have become indispensable building blocks in modern chemistry. From their initial synthesis through classical aromatic chemistry to their current role in the development of advanced pharmaceuticals and agrochemicals, this document provides a comprehensive overview of their evolution, key synthetic methodologies, and applications.

Introduction: The Rise of Fluorine in Aromatic Chemistry

The strategic incorporation of fluorine into organic molecules has profoundly impacted the fields of medicinal chemistry, agrochemistry, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a parent compound. Fluorinated benzonitriles, which combine the reactivity of the nitrile group with the modulating effects of fluorine on an aromatic ring, have emerged as particularly versatile intermediates. The electron-withdrawing nature of both the fluorine and nitrile functionalities creates a unique electronic environment on the benzene ring, influencing its reactivity and making these compounds valuable precursors for a wide range of complex molecular architectures.

Early Discovery and Synthesis: The Balz-Schiemann Reaction

The journey of fluorinated aromatics began with the groundbreaking work of German chemists Günther Balz and Günther Schiemann. In 1927, they developed a reliable method for introducing a fluorine atom onto an aromatic ring, a reaction that now bears their names. The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. This reaction was a significant advancement, as direct fluorination of aromatic compounds was—and still is—a hazardous and difficult-to-control process.

The first synthesis of a simple fluorobenzonitrile was made possible through the application of this reaction to an aminobenzonitrile precursor. The general mechanism proceeds in three key steps:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form an aryl diazonium salt.

-

Formation of Diazonium Fluoroborate: The aryl diazonium salt is then reacted with fluoroboric acid (HBF₄), leading to the precipitation of a relatively stable aryl diazonium fluoroborate intermediate.

-

Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas, and boron trifluoride.

This classical method provided the first reliable route to fluorinated benzonitriles and remains a valuable tool in organic synthesis, especially for small-scale preparations and when other methods are not suitable.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via the Balz-Schiemann Reaction

This protocol is a representative example of the classical Balz-Schiemann reaction adapted for the synthesis of a monofluorinated benzonitrile.

Materials:

-

4-Aminobenzonitrile

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, 48% aqueous solution)

-

Sand

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a 500 mL flask, dissolve 23.6 g (0.2 mol) of 4-aminobenzonitrile in a mixture of 60 mL of concentrated hydrochloric acid and 60 mL of water.

-

Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 14.5 g (0.21 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 5 °C. The addition should take approximately 30 minutes.

-

Stir the resulting solution for an additional 15 minutes at 0–5 °C.

-

-

Formation and Isolation of Diazonium Fluoroborate:

-

To the cold diazonium salt solution, slowly add 52.8 g (0.3 mol) of 48% fluoroboric acid with continuous stirring.

-

A precipitate of 4-cyanobenzenediazonium fluoroborate will form. Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by filtration on a Büchner funnel, wash it with a small amount of cold water, then with cold methanol, and finally with diethyl ether.

-

Dry the solid in a vacuum desiccator. The yield of the diazonium salt is typically around 80-85%.

-

-

Thermal Decomposition:

-

In a 1 L flask, thoroughly mix the dried diazonium salt with an equal weight of sand.

-

Heat the flask gently with a Bunsen burner (or in a heating mantle) under a fume hood. The decomposition will start, and the product will distill.

-

Collect the distillate, which consists of crude 4-fluorobenzonitrile.

-

-

Purification:

-

Wash the crude product with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation. 4-Fluorobenzonitrile has a boiling point of approximately 188 °C.

-

The expected yield for this process is typically in the range of 50–60% based on the starting 4-aminobenzonitrile.

The Advent of Industrial Synthesis: Halogen Exchange (Halex) Reactions

While the Balz-Schiemann reaction was pivotal for the initial discovery and laboratory-scale synthesis, it is less suitable for large-scale industrial production due to the use of stoichiometric reagents and the potential hazards associated with isolating diazonium salts. For commercial production, the halogen exchange (Halex) reaction has become the dominant method. This process involves the nucleophilic substitution of a chlorine atom on a chlorobenzonitrile with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).

The reaction is generally carried out at high temperatures (180–280 °C) in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The efficiency of the Halex reaction is highly dependent on the nature of the starting material; the presence of electron-withdrawing groups (like the nitrile group itself) ortho or para to the chlorine atom activates the ring towards nucleophilic attack, making the substitution more facile.

Key Developments in Halex Reactions:

-

Catalysis: To improve reaction rates and lower the required temperatures, various catalysts have been developed. Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, are commonly employed to increase the solubility and reactivity of the fluoride salt in the organic solvent.

-

Fluoride Source: While potassium fluoride is the most common fluoride source, other alkali metal fluorides like cesium fluoride (CsF) can be more reactive, albeit at a higher cost. The physical properties of the KF, such as being spray-dried to increase surface area, are also crucial for high reactivity.

-

Solvent Choice: The choice of solvent is critical. It must be polar and aprotic to solvate the potassium ion, leaving the fluoride ion more "naked" and nucleophilic. It also needs to be stable at the high temperatures required for the reaction.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange

This protocol describes a typical laboratory-scale halogen exchange reaction for the synthesis of 4-fluorobenzonitrile.

Materials:

-

4-Chlorobenzonitrile

-

Potassium fluoride (spray-dried)

-

1,3-Dimethyl-2-imidazolidinone (DMI) or Sulfolane

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 13.75 g (0.1 mol) of 4-chlorobenzonitrile, 17.4 g (0.3 mol) of spray-dried potassium fluoride, and 100 mL of 1,3-dimethyl-2-imidazolidinone (DMI).

-

Stir the mixture to ensure a uniform suspension.

-

-

Reaction:

-

Heat the reaction mixture to 280 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 2 hours. Monitor the progress of the reaction by gas chromatography (GC) if possible.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of water and extract with toluene (3 x 100 mL).

-

Combine the organic extracts and wash them with water to remove the DMI and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the toluene by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 4-fluorobenzonitrile.

-

Under optimized conditions, this method can achieve yields of up to 89.5% with high purity.[1]

Comparison of Synthetic Methodologies

The choice between the Balz-Schiemann reaction and the Halex process depends on several factors, including the scale of the synthesis, the availability of starting materials, and the substitution pattern of the desired product.

| Feature | Balz-Schiemann Reaction | Halogen Exchange (Halex) Reaction |

| Starting Material | Aromatic amine (e.g., aminobenzonitrile) | Aromatic chloride (e.g., chlorobenzonitrile) |

| Key Reagents | NaNO₂, HBF₄ | Alkali metal fluoride (e.g., KF) |

| Reaction Conditions | Low temperature diazotization, then high temperature decomposition | High temperature (180–280 °C) |

| Catalyst | None | Often requires a phase-transfer catalyst |

| Typical Yields | Moderate (50–60%) | Good to excellent (up to 90% or higher) |

| Scalability | Best for lab scale; hazardous on a large scale | Preferred method for industrial production |

| Advantages | Good for substrates not suitable for Halex (e.g., electron-rich rings) | High yields, cost-effective for large scale |

| Disadvantages | Isolation of potentially explosive diazonium salts; use of corrosive HBF₄ | Requires high temperatures and specific solvents; starting chlorobenzonitrile needed |

Evolution of Applications

The development of reliable synthetic routes to fluorinated benzonitriles paved the way for their use in various industries. The unique properties imparted by the fluorine atom and the synthetic versatility of the nitrile group made them attractive building blocks for creating high-value molecules.

Agrochemicals

In the mid-20th century, the agrochemical industry began to systematically explore the effects of fluorination on the biological activity of pesticides. Fluorinated benzonitriles became key intermediates in the synthesis of several important herbicides and insecticides.

-